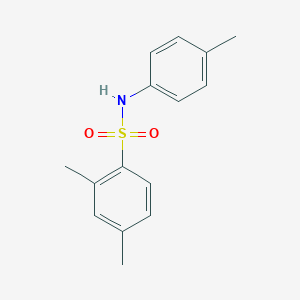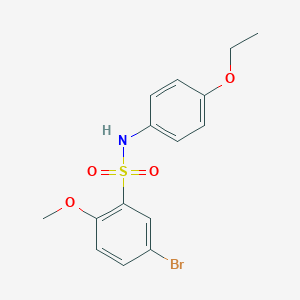
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound used in scientific research for its potential therapeutic effects. It is also known as DCB-MePz. This compound has been synthesized and studied extensively due to its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is not fully understood. However, it has been proposed that this compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, it may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial and antifungal activity by disrupting cell membranes. In addition, this compound has been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine in lab experiments include its potential therapeutic effects, broad-spectrum antibacterial and antifungal activity, and anti-inflammatory and analgesic effects. However, there are also limitations to using this compound in lab experiments. For example, it may have toxic effects on healthy cells and tissues. It may also have limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for research on 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial and fungal infections, and inflammatory disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, future research could focus on improving the solubility and bioavailability of this compound to increase its effectiveness in lab experiments and potential clinical applications.
Conclusion
In conclusion, 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a chemical compound that has been extensively studied for its potential therapeutic effects. It has been shown to have anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic effects. Although there are limitations to using this compound in lab experiments, there are also many potential future directions for research on its therapeutic applications. Overall, 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a promising compound that warrants further investigation for its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine is a multistep process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorobenzoyl chloride with piperazine in the presence of a base. The resulting product is then reacted with methyl iodide to obtain 1-(2,4-Dichlorobenzoyl)-4-methylpiperazine. This compound can be purified and isolated using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
1-(2,4-Dichlorobenzoyl)-4-methylpiperazine has been extensively studied for its potential therapeutic effects. It has been shown to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential as an antifungal and antibacterial agent. In addition, this compound has been shown to have anti-inflammatory and analgesic effects.
Propriétés
Formule moléculaire |
C12H14Cl2N2O |
|---|---|
Poids moléculaire |
273.15 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14Cl2N2O/c1-15-4-6-16(7-5-15)12(17)10-3-2-9(13)8-11(10)14/h2-3,8H,4-7H2,1H3 |
Clé InChI |
XKQNNTORSDLEJN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CN1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



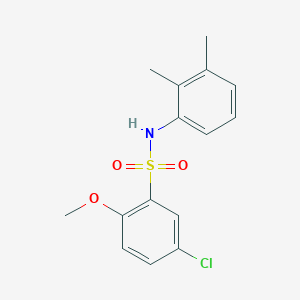
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
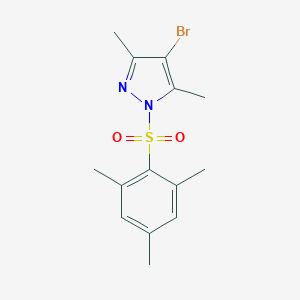
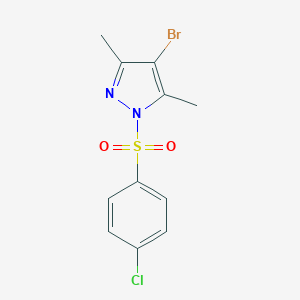
![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)
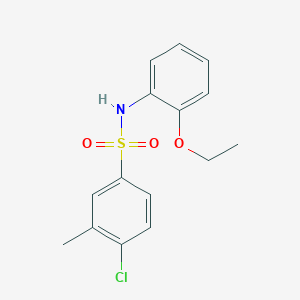
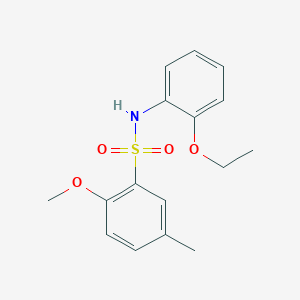
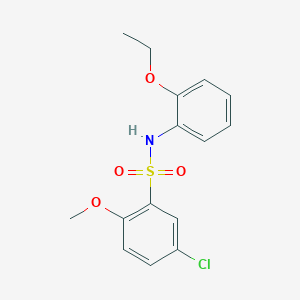
![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)
